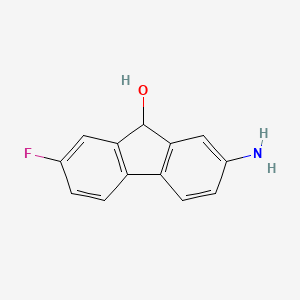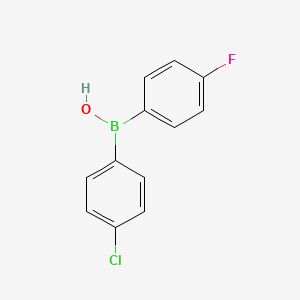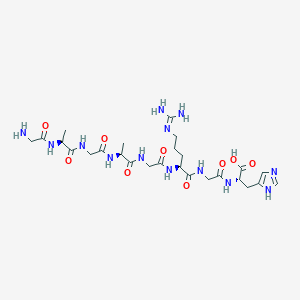![molecular formula C14H16O3S B14180202 (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 923001-95-0](/img/structure/B14180202.png)
(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is a complex organic compound characterized by its bicyclic structure and the presence of a sulfonyl group attached to a dimethylbenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
- Formation of the bicyclic hexane core through a cyclization reaction.
- Introduction of the sulfonyl group via sulfonylation reactions.
- Attachment of the dimethylbenzene ring through Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5R)-1-(Benzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one: Lacks the dimethyl groups on the benzene ring.
(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: Lacks the ketone group on the bicyclic core.
Uniqueness
The presence of both the sulfonyl group and the dimethylbenzene ring in (1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one gives it unique chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
923001-95-0 |
|---|---|
Formule moléculaire |
C14H16O3S |
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
(1R,5R)-1-(3,4-dimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H16O3S/c1-9-3-5-12(7-10(9)2)18(16,17)14-8-11(14)4-6-13(14)15/h3,5,7,11H,4,6,8H2,1-2H3/t11-,14-/m1/s1 |
Clé InChI |
UAVZNCSTJNMYFP-BXUZGUMPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)S(=O)(=O)[C@]23C[C@H]2CCC3=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)C23CC2CCC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
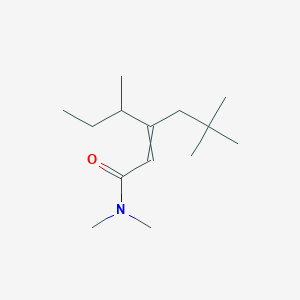
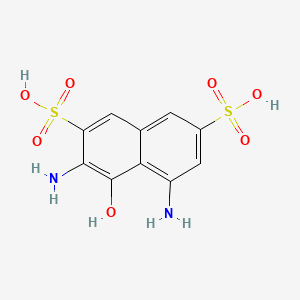
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
